molecular formula C9H13Cl2N3O B2367820 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride CAS No. 2241139-36-4

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride

Cat. No. B2367820
CAS RN: 2241139-36-4
M. Wt: 250.12
InChI Key: QKGWFQCUQDOOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoxaline, which is a heterocyclic compound that contains a ring structure with two nitrogen atoms. The addition of an amino group and a methyl group to the quinoxaline ring structure gives rise to 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride.

Scientific Research Applications

Anticancer Potential

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride exhibits promising applications in cancer research. A closely related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown significant anti-tumor properties. In studies, this compound inhibited tumor growth in mice and exhibited high antiproliferative activity in human tumor cell lines. It works by inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, classifying it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Synthesis and Chemical Transformations

The synthesis of quinoxalinones, such as 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride, involves reactions with o-phenylenediamines. For example, the reaction of N-monosubstituted o-phenylenediamines with dimethyl acetylenedicarboxylate forms 1-substituted 3-(ethoxycarbonylmethylene)-3,4-dihydroquinoxalin-2(1H)-ones. These reactions are significant for producing various derivatives with potential applications in pharmaceuticals and materials science (Suschitzky, Wakefield, & Whittaker, 1975).

Antimicrobial Properties

Quinoxaline derivatives, such as those derived from 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, have been studied for their antimicrobial properties. Research shows that modifying quinoxaline compounds can yield new substances with optimized antimicrobial activity. These compounds are particularly interesting in the context of developing novel antibiotics and antifungal agents (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).

Neuroscience and Pharmacology

Quinoxaline derivatives are explored for their potential in neuroscience and pharmacology. They are investigated as antagonists for the glycine site of the NMDA receptor, which plays a critical role in neural signaling and plasticity. This research is important for understanding brain function and developing treatments for neurological disorders (Cai et al., 1997).

properties

IUPAC Name

7-amino-4-methyl-1,3-dihydroquinoxalin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.2ClH/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12;;/h2-4H,5,10H2,1H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGWFQCUQDOOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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